molecular formula C23H22N4O3S2 B11481728 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Katalognummer: B11481728
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: XCLSXPZXMJVHHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements. This particular compound features a benzothiazole ring fused with a pyrazolo-thiazepine ring system, making it a unique and intriguing molecule for various scientific applications.

Vorbereitungsmethoden

The synthesis of 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-step organic reactions. The preparation methods can be divided into two main categories: laboratory synthesis and industrial production.

Laboratory Synthesis:

    Starting Materials: The synthesis begins with the preparation of the benzothiazole and pyrazolo-thiazepine precursors.

    Reaction Conditions: The benzothiazole precursor is reacted with the pyrazolo-thiazepine precursor under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production:

    Scale-Up: The laboratory synthesis is scaled up for industrial production, often involving larger quantities of starting materials and optimized reaction conditions to ensure high yield and efficiency.

    Automation: Industrial production may involve automated processes to control reaction parameters such as temperature, pressure, and reaction time.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

1-(1,3-Benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:

Oxidation:

    Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Conditions: Typically carried out under acidic or basic conditions.

    Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

Reduction:

    Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Conditions: Often performed under mild conditions to prevent over-reduction.

    Products: Reduction can result in the formation of amines or alcohols, depending on the functional groups present.

Substitution:

    Reagents: Nucleophiles such as halides or amines.

    Conditions: Substitution reactions are typically carried out under basic or neutral conditions.

    Products: Substitution can lead to the formation of various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has a wide range of scientific research applications, including:

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Biology:

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a potential candidate for drug development.

    Biological Probes: Used as a probe to study biological processes and interactions at the molecular level.

Medicine:

    Drug Development: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Diagnostics: Investigated for its use in diagnostic assays and imaging techniques.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.

    Pharmaceuticals: Employed in the production of pharmaceutical agents due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Molecular Targets:

    Enzymes: Inhibits the activity of specific enzymes involved in various biological processes.

    Receptors: Binds to certain receptors, modulating their activity and downstream signaling pathways.

Pathways:

    Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.

    Gene Expression: Modulates gene expression, affecting the production of proteins involved in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

    1-(1,3-Benzothiazol-2-yl)-4-phenyl-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one: Lacks the ethoxy and methoxy substituents, resulting in different chemical and biological properties.

    1-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one: Contains only the methoxy substituent, leading to variations in reactivity and applications.

Uniqueness:

  • The presence of both ethoxy and methoxy substituents in 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C23H22N4O3S2

Molekulargewicht

466.6 g/mol

IUPAC-Name

1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C23H22N4O3S2/c1-4-30-17-11-14(9-10-16(17)29-3)21-20-13(2)26-27(22(20)25-19(28)12-31-21)23-24-15-7-5-6-8-18(15)32-23/h5-11,21H,4,12H2,1-3H3,(H,25,28)

InChI-Schlüssel

XCLSXPZXMJVHHX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C2C3=C(NC(=O)CS2)N(N=C3C)C4=NC5=CC=CC=C5S4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.